2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
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Description
2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known for its unique structure and properties that make it a promising candidate for various research applications.
Scientific Research Applications
Pharmacological Assessments of Novel Acetamide Derivatives
A study focuses on the Leuckart synthesis of novel acetamide derivatives, including those similar to the query compound, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The synthesized compounds showed significant biological activities, indicating their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Protein Tyrosine Phosphatase 1B Inhibitors
Another study describes the synthesis of acetamide derivatives evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, suggesting potential applications in treating diabetes. These compounds displayed promising in vivo antidiabetic activity, highlighting their therapeutic potential (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Antifungal Applications
Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives revealed their fungicidal properties against Candida and Aspergillus species. These findings suggest the compound's utility in developing antifungal therapies, demonstrating the versatility of acetamide derivatives in pharmaceutical applications (Bardiot et al., 2015).
Synthesis and Chemical Properties
Studies on the synthesis and structural properties of acetamide derivatives, including crystallographic analyses, provide insights into their chemical behavior and potential applications in material science and drug design (Galushchinskiy, Slepukhin, & Obydennov, 2017).
properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-16-3-2-4-17(11-16)25-13-19(22)20-12-18(15-5-10-26-14-15)21-6-8-24-9-7-21/h2-5,10-11,14,18H,6-9,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQSHBFIPOOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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